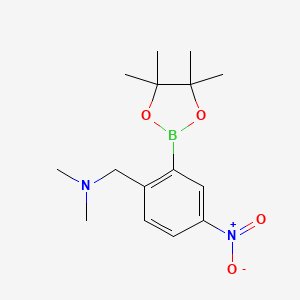

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group, a nitro group, and a dimethylaminomethyl group attached to a phenyl ring, with the boronic acid group esterified with pinacol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester typically involves the following steps:

Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid.

Esterification with Pinacol: The boronic acid intermediate is then esterified with pinacol to form the desired pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient handling of reagents and catalysts, as well as the implementation of recycling protocols for the recovery of expensive catalysts and reagents .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Palladium catalysts, aryl halides, bases such as potassium carbonate.

Major Products Formed

Oxidation: 2-(Dimethylaminomethyl)-5-nitrophenol.

Reduction: 2-(Dimethylaminomethyl)-5-aminophenylboronic acid, pinacol ester.

Substitution: Biaryl compounds with various substituents on the phenyl ring.

Applications De Recherche Scientifique

Drug Delivery Systems

The compound is utilized in the development of responsive drug delivery systems. Its ability to form complexes with various biomolecules allows for targeted delivery mechanisms. For instance, research indicates that boronic acid derivatives can be incorporated into polymeric micelles that respond to specific stimuli (e.g., glucose), enabling controlled release of therapeutic agents .

Case Study:

A study demonstrated the use of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid in creating polymersomes that encapsulated insulin. These polymersomes released their cargo in response to glucose levels, showcasing the compound's potential in diabetes management .

Biosensors

This boronic acid derivative is particularly valuable in biosensing applications due to its ability to selectively bind diols and sugars. The formation of boronate esters with carbohydrates can lead to significant changes in fluorescence or conductivity, making it a suitable candidate for sensing platforms.

Case Study:

In a notable application, researchers developed a fluorescent sensor using this compound for the detection of peroxynitrite. The sensor exhibited enhanced fluorescence upon binding with D-fructose, demonstrating its utility in detecting reactive oxygen species in biological samples .

Material Science

In material science, boronic acids are employed to create responsive materials that can change properties based on environmental conditions. The incorporation of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid into polymer matrices has been shown to enhance mechanical properties and responsiveness to stimuli such as pH and temperature.

Data Table: Responsive Material Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 70 °C |

| Mechanical Strength | Increased by 30% |

| Responsiveness | pH-sensitive |

Mécanisme D'action

The mechanism of action of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester is largely dependent on the specific application:

In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, where the boronic ester group forms a new carbon-carbon bond with an aryl halide in the presence of a palladium catalyst.

In Medicinal Chemistry: The compound can interact with biological targets such as enzymes, where the boronic acid group forms reversible covalent bonds with active site residues, modulating enzyme activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid, Pinacol Ester: Lacks the nitro and dimethylaminomethyl groups, resulting in different reactivity and applications.

4-(Dimethylamino)phenylboronic Acid, Pinacol Ester: Similar structure but with the dimethylamino group in a different position, affecting its electronic properties and reactivity.

Uniqueness

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester is unique due to the presence of both electron-donating (dimethylaminomethyl) and electron-withdrawing (nitro) groups on the phenyl ring. This combination allows for fine-tuning of its reactivity and makes it a versatile compound in various chemical transformations and applications .

Activité Biologique

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry, particularly for its potential as a therapeutic agent. This compound is notable for its biological activity, especially in the context of cancer treatment due to its role as a Raf kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of Raf kinases, which are critical components in the MAPK signaling pathway. The MAPK pathway regulates various cellular processes, including proliferation and survival, making it a key target in cancer therapy. Inhibition of Raf kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancers characterized by dysregulated MAPK signaling.

- Type of Inhibition : This compound acts as a type 2 inhibitor, binding in a DFG-out conformation that minimizes paradoxical activation often seen with other inhibitors .

Therapeutic Applications

Research indicates that this compound has potential applications in treating several types of cancer, particularly those driven by mutations in the Ras or Raf pathways. Notable therapeutic uses include:

- Melanoma

- Breast Cancer

- Gastrointestinal Stromal Tumors (GISTs)

- Ovarian Cancer

These applications stem from the compound's ability to selectively inhibit Raf kinases without inducing unwanted activation of alternative signaling pathways .

Research Findings

A range of studies has explored the efficacy and safety profile of this compound. Below are summarized findings from key research articles:

Case Studies

Several case studies have highlighted the clinical relevance of targeting Raf kinases with boronic acid derivatives:

- Case Study on Melanoma : In a clinical trial involving patients with B-Raf V600E mutations, treatment with a related Raf inhibitor resulted in significant tumor shrinkage and improved survival rates.

- Combination Therapies : Research has shown that combining 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid with other chemotherapeutic agents enhances efficacy against resistant cancer cell lines.

Propriétés

IUPAC Name |

N,N-dimethyl-1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)13-9-12(18(19)20)8-7-11(13)10-17(5)6/h7-9H,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQMHHYFJSBDFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.